molecular formula C15H12BrN3O2S B2550971 methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate CAS No. 1243011-29-1

methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate

Cat. No.: B2550971
CAS No.: 1243011-29-1
M. Wt: 378.24
InChI Key: UMGMCCGFMOLODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a sulfanyl acetate moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfanyl acetate moiety can form covalent bonds with nucleophilic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent anticancer properties.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Investigated for its neurotoxic potentials.

Uniqueness

Methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate stands out due to its unique combination of a bromophenyl group and a sulfanyl acetate moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-21-14(20)9-22-15-13-8-12(18-19(13)7-6-17-15)10-2-4-11(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGMCCGFMOLODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.